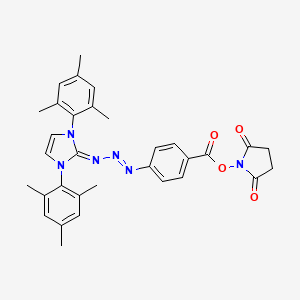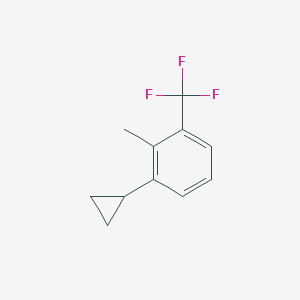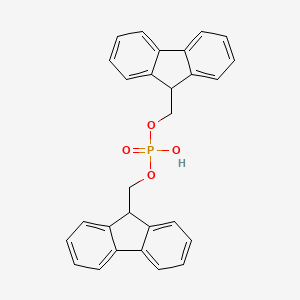
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol: is a complex organic compound with the molecular formula C37H40O5 and a molecular weight of 564.71 g/mol . This compound is extensively utilized in the pharmaceutical sector, showcasing remarkable research in combatting a myriad of ailments including cancer, inflammation, and microbial infections. Its unique structural composition makes it a promising candidate for drug development and specialized curative interventions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The key steps in the synthetic route are:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl groups to prevent unwanted reactions during subsequent steps.
Formation of the Octa-1,7-diene Backbone: This involves the coupling of appropriate precursors to form the octa-1,7-diene backbone.
Introduction of Benzyloxymethyl Group: The benzyloxymethyl group is introduced through a selective alkylation reaction.
Deprotection: The benzyl protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It shows promise in the development of new drugs for treating cancer and other diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
- 4,5,6-Tri-O-benzyl-3-benzyloxymethyl-octa-1,7-dien-3-ol
- (3S,4S,5R,6R)-3,4,5-tris (Benzyloxy)-6- ( (benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
Uniqueness
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol stands out due to its unique structural features, which confer specific biological activities and make it a valuable compound for pharmaceutical research and development.
特性
分子式 |
C37H40O5 |
|---|---|
分子量 |
564.7 g/mol |
IUPAC名 |
(3R,4S,5R,6S)-4,5,6-tris(phenylmethoxy)-3-(phenylmethoxymethyl)octa-1,7-dien-3-ol |
InChI |
InChI=1S/C37H40O5/c1-3-34(40-26-31-19-11-6-12-20-31)35(41-27-32-21-13-7-14-22-32)36(42-28-33-23-15-8-16-24-33)37(38,4-2)29-39-25-30-17-9-5-10-18-30/h3-24,34-36,38H,1-2,25-29H2/t34-,35+,36-,37+/m0/s1 |
InChIキー |
AEPJZIOVZWPHCS-TWHRXLCVSA-N |
異性体SMILES |
C=C[C@@H]([C@H]([C@@H]([C@](COCC1=CC=CC=C1)(C=C)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
正規SMILES |
C=CC(C(C(C(COCC1=CC=CC=C1)(C=C)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)






![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)


![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)

